3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol
Description
3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol is a triazine derivative featuring a 1,2,4-triazin-5-ol core substituted at position 3 with a (2-ethoxyphenyl)amino group and at position 6 with a 4-methoxybenzyl moiety. Triazine derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
3-(2-ethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-17-7-5-4-6-15(17)20-19-21-18(24)16(22-23-19)12-13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXIJKUKJLWTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol is a synthetic compound belonging to the class of 1,2,4-triazines. Its unique structure incorporates various functional groups that may impart significant biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.394 g/mol
- CAS Number : 534597-23-4
Anticancer Activity
Research indicates that triazine derivatives exhibit notable anticancer properties. The compound has shown promise in preclinical studies:
- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspases.
- Case Study : In vitro studies demonstrated that compounds similar to 3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa) .
Antimicrobial Activity
The triazine scaffold is known for its antimicrobial properties. Preliminary investigations suggest that this compound may also possess antibacterial and antifungal activities:
- Antibacterial Assays : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The presence of the ethoxy and methoxy groups is believed to enhance membrane permeability, facilitating greater access to intracellular targets .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects:
- Mechanism : These effects could be mediated through antioxidant activity and inhibition of neuroinflammatory pathways.
- Study Findings : In animal models of neurodegeneration, related triazine compounds have shown reduced neuronal cell death and improved cognitive function .
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives is often influenced by their structural components:
- Amino Group : The presence of an amino group at position 3 is critical for enhancing biological activity.
- Methoxy Substituent : The methoxy group at position 6 has been associated with improved lipophilicity and bioavailability.
- Ethoxy Group : The ethoxy group at position 2 enhances solubility and stability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazine Derivatives
*Estimated based on structural analysis.
- Key Observations: The target compound’s 2-ethoxyphenyl group introduces steric bulk and electron-donating effects compared to the benzodioxolylmethyl group in , which may enhance aromatic interactions. Replacement of the hydroxyl group with methylsulfanyl (as in ) reduces hydrogen-bonding capacity but increases hydrophobicity. Allylthio and aminophenyl substituents (as in ) alter redox properties and bioavailability.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Triazine Derivatives
*LogP values estimated using substituent contributions.
†Hydroxyl group acidity influenced by electron-donating ethoxy and methoxy groups.
‡Methylsulfanyl’s weaker electron-withdrawing effect lowers acidity compared to hydroxyl.
- Acidity : The hydroxyl group at position 5 in the target compound likely exhibits a higher pKa (~8.5–9.5) than sulfanyl or thioether analogs due to resonance stabilization from adjacent nitrogen atoms. This contrasts with methylsulfanyl derivatives, where sulfur’s polarizability may reduce acidity .
- Solubility: The methoxybenzyl group enhances lipophilicity (LogP ~2.1–2.5), making the compound less water-soluble than aminophenyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
